molecular formula C7H10O6 B073484 2-Methylpropane-1,2,3-tricarboxylic acid CAS No. 1590-02-9

2-Methylpropane-1,2,3-tricarboxylic acid

Cat. No.: B073484
CAS No.: 1590-02-9
M. Wt: 190.15 g/mol
InChI Key: GPICKHDXBPTBLD-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2,3-tricarboxylic acid, also known as β-methyltricarballylic acid, is an organic compound with the molecular formula C7H10O6. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid can be achieved through several methods. One common approach involves the catalytic reduction of citric acid to remove the tertiary hydroxyl group, resulting in the formation of this compound . This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Mechanism of Action

The mechanism of action of 2-Methylpropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the enzyme aconitase, which plays a crucial role in the Krebs cycle. By binding to aconitase, the compound interferes with the conversion of citric acid to isocitric acid, thereby affecting cellular metabolism .

Properties

IUPAC Name

2-methylpropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICKHDXBPTBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166554
Record name 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1590-02-9
Record name 2-Methyl-1,2,3-propanetricarboxylic acid
Source CAS Common Chemistry
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Record name 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid
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Record name NSC66538
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Record name 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid
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Record name 2-hydroxy-2-methylpropane-1,2,3-tricarboxylic acid
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